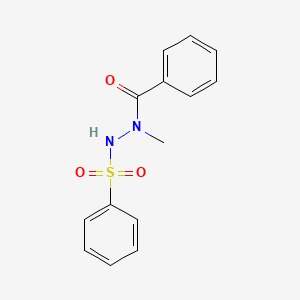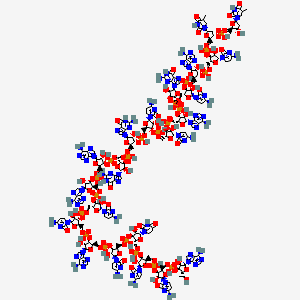
Potassium 3-methylbutan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-methylbutan-2-olate: is an organopotassium compound with the molecular formula C5H11KO potassium tert-amylate or potassium tert-pentoxide . This compound is a strong base and is commonly used in organic synthesis due to its high reactivity and steric hindrance, which makes it a useful reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Reaction with Potassium Metal:
-
Reaction with Potassium Hydride:
Method: Another method involves the reaction of 3-methylbutan-2-ol with potassium hydride.
Reaction Conditions: This reaction is also conducted under an inert atmosphere, and the mixture is heated to facilitate the reaction.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The product is typically handled and stored under inert conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
-
Elimination Reactions:
-
Addition Reactions:
Reagents and Conditions: this compound can add to carbonyl compounds in the presence of a catalyst to form alcohols.
Major Products: The major products are alcohols, formed by the addition of the alkoxide to the carbonyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Wittig Reactions: Potassium 3-methylbutan-2-olate is used as a base in Wittig reactions to form alkenes from aldehydes and ketones.
Buchwald-Hartwig Amination: It is also employed in the Buchwald-Hartwig amination reaction to form carbon-nitrogen bonds.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of various pharmaceutical intermediates due to its strong basicity and reactivity.
Industry:
Mecanismo De Acción
Mechanism:
Basicity: Potassium 3-methylbutan-2-olate acts as a strong base, abstracting protons from acidic substrates.
Nucleophilicity: Despite its steric hindrance, it can act as a nucleophile in certain reactions, attacking electrophilic centers to form new bonds.
Molecular Targets and Pathways:
Deprotonation: The primary molecular target is the acidic proton in substrates, which is abstracted by the alkoxide ion.
Nucleophilic Attack: In nucleophilic substitution and addition reactions, the alkoxide ion targets electrophilic centers such as carbonyl carbons.
Comparación Con Compuestos Similares
Potassium tert-butoxide (C4H9KO): Similar in structure but with a tert-butyl group instead of a tert-amyl group.
Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium.
Uniqueness:
Propiedades
Número CAS |
55553-86-1 |
|---|---|
Fórmula molecular |
C5H11KO |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
potassium;3-methylbutan-2-olate |
InChI |
InChI=1S/C5H11O.K/c1-4(2)5(3)6;/h4-5H,1-3H3;/q-1;+1 |
Clave InChI |
DMERGXDBCIXRCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)








![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)

![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)


